![molecular formula C14H12Cl2N2O2S B5613634 N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5613634.png)
N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
- N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in various fields due to its molecular structure and properties. This compound is related to a group of materials known for their nonlinear optical (NLO) properties and potential applications in various fields.
Synthesis Analysis
- The synthesis of similar compounds, such as N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, involves crystallization from solvents like ethanol using techniques like slow evaporation at room temperature (Balaji, Prabu, & Srinivasan, 2016).
Molecular Structure Analysis
- Studies on molecular structure have been conducted using techniques like X-ray diffraction, revealing insights into cell parameters and space groups of the crystal structures (Salian, Foro, & Gowda, 2018).
Chemical Reactions and Properties
- Research on similar sulfonohydrazides shows that these compounds can undergo various chemical reactions, contributing to their diverse applications. For instance, N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide, a related compound, is formed through reactions involving N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides (Drozdova & Mirskova, 2001).
Physical Properties Analysis
- The physical properties of similar compounds, like N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, have been analyzed using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), revealing their stability and thermal properties (Balaji, Prabu, & Srinivasan, 2016).
Chemical Properties Analysis
- Detailed chemical properties are often studied through spectroscopic methods, such as FTIR, NMR, and UV-Vis spectroscopy. These studies provide insights into various functional groups and molecular interactions present in these compounds (Sasikala et al., 2017).
Scientific Research Applications
Antimicrobial Evaluation
N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has been researched for its antimicrobial properties. A study by Ghiya and Joshi (2016) synthesizes and evaluates a series of derivatives of 4-methylbenzenesulfonohydrazide, including N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide, for their antimicrobial activities. These compounds have shown significant antimycobacterial, antibacterial, and antifungal activities, highlighting their potential in combating various microbial infections (Ghiya & Joshi, 2016).
Nonlinear Optical Property and Crystal Growth
This compound has also been investigated for its nonlinear optical properties. Sasikala et al. (2017) conducted studies on the molecular electronic structural characteristics and the third-order nonlinear property of an organic NLO crystal: (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH). This research is significant in the field of photonics and optoelectronics, where materials with nonlinear optical properties are crucial (Sasikala et al., 2017).
Corrosion Inhibition
Ichchou et al. (2019) investigated sulfonohydrazide derivatives, including N'-[(E)-[4-(dimethylamino)phenyl]methylidene]–4-methylbenzenesulfonohydrazide, for their effectiveness as corrosion inhibitors for XC38 carbon steel in acidic media. Their findings suggest that these compounds are effective in inhibiting corrosion, providing potential applications in industrial settings where metal corrosion is a concern (Ichchou et al., 2019).
Crystal Structure and Molecular Interactions
Research by Lei et al. (2013) on the crystal structures of hydrazone compounds derived from 4-methylbenzohydrazide, including N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide, provides insights into their molecular interactions and stabilization mechanisms. This study is crucial for understanding the physical properties of these compounds, which can be relevant in material science and crystal engineering (Lei et al., 2013).
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGPGWNJNGJJJD-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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